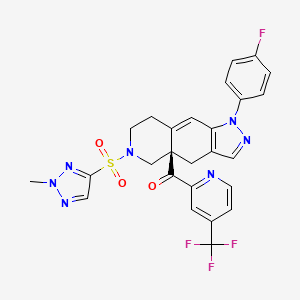
Nenocorilant
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nenocorilant, also known as Relacorilant, is an orally active glucocorticoid receptor antagonist. It has a high affinity for the glucocorticoid receptor with a dissociation constant (Ki) of 0.15 nanomolar. This compound is primarily used in scientific research for its potential to promote apoptosis (programmed cell death) and enhance the efficacy of cytotoxic drugs in cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nenocorilant is synthesized through a multi-step chemical process. The synthesis involves the formation of a core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the pyrazolo[3,4-g]isoquinoline core.
- Introduction of the sulfonyl group via sulfonylation.
- Addition of the trifluoromethyl group through a nucleophilic substitution reaction.
- Final purification steps to achieve high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The process also involves stringent quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: Nenocorilant undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to achieve desired chemical properties.
Substitution: Nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .
Applications De Recherche Scientifique
Nenocorilant has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glucocorticoid receptor interactions.
Biology: Investigated for its role in promoting apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for conditions like Cushing syndrome and certain cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mécanisme D'action
Nenocorilant exerts its effects by antagonizing the glucocorticoid receptor. This prevents the receptor from binding to cortisol, thereby inhibiting the downstream signaling pathways that promote cell survival and proliferation. The compound specifically targets the glucocorticoid receptor without affecting the progesterone receptor, making it a selective modulator .
Comparaison Avec Des Composés Similaires
Mifepristone: Another glucocorticoid receptor antagonist but also affects the progesterone receptor.
Dexamethasone: A glucocorticoid receptor agonist used for its anti-inflammatory properties.
Betamethasone: Similar to dexamethasone, used for its anti-inflammatory and immunosuppressive effects.
Uniqueness of Nenocorilant: this compound is unique due to its high selectivity for the glucocorticoid receptor and its ability to enhance the efficacy of cytotoxic drugs. Unlike other compounds, it does not affect the progesterone receptor, reducing the risk of side effects associated with non-selective antagonists .
Propriétés
Numéro CAS |
1496509-78-4 |
|---|---|
Formule moléculaire |
C26H21F4N7O3S |
Poids moléculaire |
587.6 g/mol |
Nom IUPAC |
[(4aR)-1-(4-fluorophenyl)-6-(2-methyltriazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone |
InChI |
InChI=1S/C26H21F4N7O3S/c1-35-32-14-23(34-35)41(39,40)36-9-7-17-11-22-16(13-33-37(22)20-4-2-19(27)3-5-20)12-25(17,15-36)24(38)21-10-18(6-8-31-21)26(28,29)30/h2-6,8,10-11,13-14H,7,9,12,15H2,1H3/t25-/m0/s1 |
Clé InChI |
PZIQQHVUAHTSJN-VWLOTQADSA-N |
SMILES isomérique |
CN1N=CC(=N1)S(=O)(=O)N2CCC3=CC4=C(C[C@@]3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F |
SMILES canonique |
CN1N=CC(=N1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


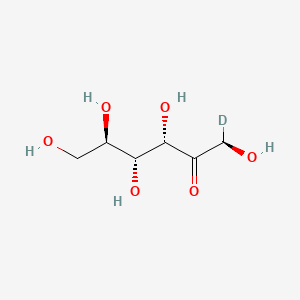



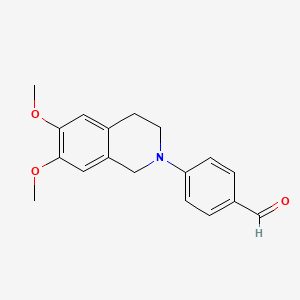
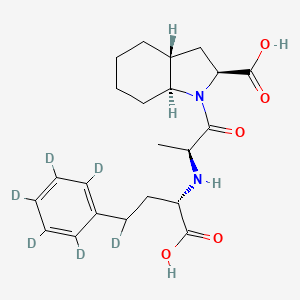

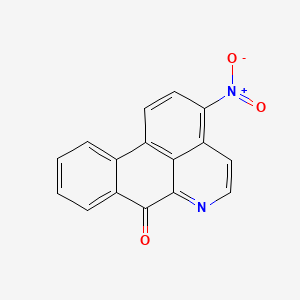
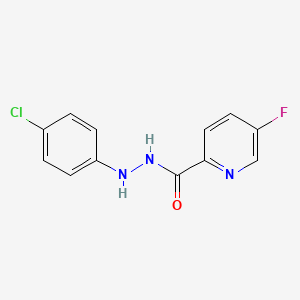
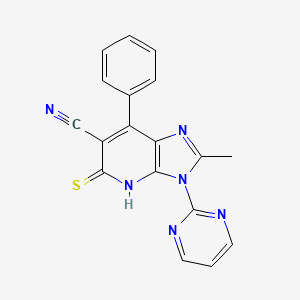
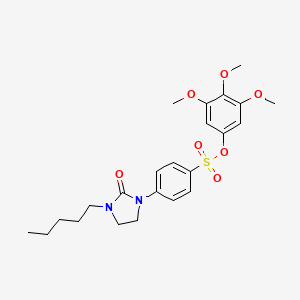

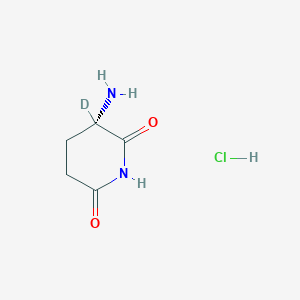
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)
